Trospium chloride

Descripción

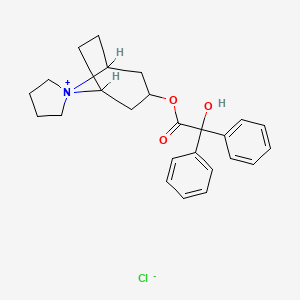

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSYOQWLPPAOA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860076 |

Source

|

| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73954-17-3 |

Source

|

| Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacology of Trospium Chloride: A Deep Dive into its Antagonistic Action on Muscarinic Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of trospium (B1681596) chloride on muscarinic acetylcholine (B1216132) receptors (mAChRs). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling pathways, and quantitative pharmacology of trospium chloride, a key therapeutic agent for overactive bladder (OAB).

Executive Summary

This compound is a potent, non-selective, competitive antagonist of all five muscarinic receptor subtypes (M1-M5).[1][2] Its therapeutic efficacy in treating OAB stems from its ability to block the effects of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the detrusor smooth muscle.[3][4][5] A defining characteristic of this compound is its quaternary ammonium (B1175870) structure, which confers high hydrophilicity and limits its ability to cross the blood-brain barrier, thereby reducing central nervous system (CNS) side effects commonly associated with other antimuscarinic agents.[2][6][7] This guide will explore the binding characteristics, downstream signaling consequences, and the experimental methodologies used to elucidate the pharmacological profile of this compound.

Quantitative Binding Affinity of this compound at Muscarinic Receptors

The affinity of this compound for each of the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This compound exhibits high and relatively similar affinity across all five receptor subtypes, classifying it as a non-selective muscarinic antagonist.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| M1 | 3.5[1] |

| M2 | 1.1[1] |

| M3 | 1.0[1] |

| M4 | 1.4[1] |

| M5 | 6.0[1] |

Caption: Binding affinities of this compound for human muscarinic receptor subtypes.

Mechanism of Action: Antagonism of Muscarinic Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and the CNS. These receptors are integral to regulating a wide range of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.

The five muscarinic receptor subtypes are broadly coupled to two major signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.

-

M2 and M4 receptors primarily couple to Gi/o proteins.

This compound, as a competitive antagonist, binds to the same site as acetylcholine on the muscarinic receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Inhibition of Gq/11-Mediated Signaling

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various cellular responses, including smooth muscle contraction. DAG activates protein kinase C (PKC), which phosphorylates numerous downstream targets.

This compound's antagonism of M1, M3, and M5 receptors blocks this entire cascade, preventing the generation of IP3 and DAG and the subsequent increase in intracellular calcium. This is the primary mechanism by which this compound induces relaxation of the bladder detrusor muscle, which is rich in M3 receptors.

Caption: Inhibition of Gq/11 signaling by this compound.

Inhibition of Gi/o-Mediated Signaling

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels, leading to hyperpolarization and a decrease in cellular excitability.

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby antagonizing the effects of acetylcholine mediated by these receptor subtypes.

Caption: Inhibition of Gi/o signaling by this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

The pharmacological profile of this compound has been established through a series of in vitro experiments. The following sections provide detailed, representative methodologies for the key assays used.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor. These assays involve competing a radiolabeled ligand with an unlabeled drug (this compound) for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]-NMS as a function of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to assess the antagonistic effect of a drug on M1, M3, and M5 receptors.

Objective: To determine the potency of this compound in inhibiting agonist-induced IP accumulation.

Materials:

-

Whole cells expressing M1, M3, or M5 receptors.

-

[³H]-myo-inositol.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl.

-

Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Apply the extracts to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from free [³H]-myo-inositol.

-

Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation as a function of the this compound concentration to determine the IC50 value for the inhibition of the agonist response.

Calcium Imaging Assay

This functional assay directly measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.

Objective: To visualize and quantify the inhibitory effect of this compound on agonist-induced calcium release.

Materials:

-

Whole cells expressing M1, M3, or M5 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

A fluorescence microscope or a plate reader with fluorescence detection capabilities.

Procedure:

-

Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Addition: Add varying concentrations of this compound and incubate.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the receptors.

-

Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence response in the presence of different concentrations of this compound to determine the IC50 for the inhibition of the calcium signal.

Conclusion

This compound is a non-selective muscarinic antagonist with high affinity for all five receptor subtypes. Its primary mechanism of action involves the competitive blockade of acetylcholine binding to muscarinic receptors, thereby inhibiting both Gq/11 and Gi/o-mediated signaling pathways. This antagonistic action, particularly at M3 receptors in the bladder detrusor muscle, leads to smooth muscle relaxation and provides the therapeutic benefit in overactive bladder. The quaternary ammonium structure of this compound limits its CNS penetration, resulting in a favorable side-effect profile. The quantitative pharmacology and mechanism of action have been thoroughly characterized using a suite of in vitro assays, including radioligand binding, inositol phosphate accumulation, and calcium imaging, which together provide a comprehensive understanding of this important therapeutic agent.

References

- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Bioavailability of Trospium Chloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent, in key animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species is fundamental for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.

Quantitative Pharmacokinetic Parameters

| Parameter | Mouse | Rat | Dog |

| Dose (Oral) | 200 mg/kg/day | 200 mg/kg/day | 0.1 - 0.5 mg/kg (IV) |

| AUC | 34 ng·h/mL | 753 ng·h/mL | Data not available |

| Cmax | Data not available | Data not available | Data not available |

| Tmax | Data not available | Data not available | Data not available |

| t1/2 | Data not available | Data not available | Data not available |

| Bioavailability | Data not available | Data not available | Data not available |

-

Note: The AUC values for mice and rats are derived from 4-week toxicity studies supporting carcinogenicity assessments and may not reflect the pharmacokinetics of single or therapeutic doses.[1] The intravenous dose in dogs was used to assess pharmacodynamic effects on gastrointestinal motility, and corresponding pharmacokinetic parameters were not reported.[2]

Experimental Protocols

The determination of trospium chloride's pharmacokinetic profile in animal models relies on a series of well-defined experimental procedures. These protocols are crucial for obtaining reliable and reproducible data.

Animal Models and Husbandry

Studies are typically conducted in common laboratory animal models such as Sprague-Dawley or Wistar rats, beagle dogs, and CD-1 or C57BL/6 mice. Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum, except when fasting is required for oral administration studies to minimize food effects on drug absorption.

Drug Administration

-

Oral (PO): this compound is typically dissolved or suspended in a suitable vehicle, such as water or methylcellulose, and administered via oral gavage. For bioavailability studies, animals are often fasted overnight prior to dosing.

-

Intravenous (IV): For intravenous administration, this compound is dissolved in a sterile isotonic solution, such as saline, and administered as a bolus injection or a slow infusion, usually into a prominent vein (e.g., tail vein in rodents, cephalic or saphenous vein in dogs).

Sample Collection

Blood samples are collected at predetermined time points after drug administration. In rodents, blood is often collected via the tail vein, saphenous vein, or through terminal cardiac puncture. In larger animals like dogs, blood is typically drawn from the cephalic or jugular vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin), and plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis. For excretion studies, urine and feces are collected using metabolic cages over specified periods.

Bioanalytical Method

The quantification of this compound in biological matrices is most commonly achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.

-

Chromatography: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used to separate this compound from other components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer, where the compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software. Key parameters include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral).

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathway of this compound's Antimuscarinic Action

Caption: Mechanism of this compound's anticholinergic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

As a quaternary ammonium compound, this compound is highly polar and possesses a permanent positive charge, which significantly limits its oral absorption. In humans, the absolute bioavailability is less than 10%.[3][4] Animal studies suggest a similar low level of absorption.[3] The presence of food can further decrease the absorption of this compound.

Distribution

Following absorption, this compound distributes into various tissues. In rats, studies with radiolabeled this compound have shown that only small amounts cross the placenta.[3] Due to its hydrophilic nature and positive charge, penetration across the blood-brain barrier is minimal, which is a key differentiating feature from tertiary amine antimuscarinic agents.[5] Protein binding of this compound in human plasma ranges from 50% to 85%.[3]

Metabolism

This compound is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[5] The primary metabolic pathway is the hydrolysis of the ester bond, forming a spiroalcohol metabolite.[4] This limited metabolism reduces the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP enzymes.

Excretion

The primary route of elimination for this compound is renal excretion of the unchanged parent drug.[5] Active tubular secretion plays a significant role in its renal clearance.[3] A smaller portion of the absorbed drug is eliminated in the feces.[3] In lactating rats, a very small percentage of an intravenously administered dose of radiolabeled this compound was excreted into the milk.[3]

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by low oral bioavailability, limited penetration of the blood-brain barrier, minimal metabolism, and predominantly renal excretion of the parent compound. These properties are consistent with its chemical nature as a quaternary ammonium compound. While comprehensive quantitative pharmacokinetic data in animal models is not extensively published, the available information provides a solid foundation for the design of non-clinical safety studies and for understanding the disposition of this drug. Further single-dose pharmacokinetic studies in rats, dogs, and mice would be beneficial to provide a more complete and directly comparable dataset for interspecies scaling and prediction of human pharmacokinetics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Trospium Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for trospium (B1681596) chloride, a quaternary ammonium (B1175870) compound and a muscarinic antagonist used in research for its effects on overactive bladder and other conditions involving smooth muscle contraction. This document details established synthetic routes, purification protocols, and the underlying signaling pathways, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Synthesis of Trospium Chloride

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of a nortropine (B26686) derivative with a benzilic acid derivative, followed by quaternization of the nitrogen atom. Below are two prominent methods described in the literature.

Method 1: Synthesis via Benziloyl Chloride and a Spirocyclic Nortropine Derivative

This common and efficient method involves a two-step process starting from nortropine. The first step is the preparation of the spirocyclic intermediate, followed by esterification with benziloyl chloride.

Experimental Protocol:

Step 1: Preparation of Chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt

-

In a suitable reaction vessel, combine nortropine (33 g), triethylamine (B128534) (60 g), and 1,4-dichlorobutane (B89584) (120 g) in acetonitrile (B52724) (300 mL).

-

Heat the mixture to 45-50°C and stir for 10 hours.

-

A white solid will precipitate. Stop the stirring and filter the solid.

-

Wash the solid with acetonitrile and dry to obtain chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt (40 g).

Step 2: Synthesis of this compound

-

In a reaction flask, add benziloyl chloride (48 g), acetonitrile (500 mL), and anhydrous potassium carbonate (24 g).

-

Add the chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt (35 g) to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and continue stirring for an additional 3 hours.

-

Filter the resulting white solid and dry it to obtain crude this compound.[1]

-

The crude product can then be purified by recrystallization.

Quantitative Data for Method 1:

| Parameter | Value | Reference |

| Yield of this compound | 65% | [1] |

| Melting Point | 256-257°C | [1] |

Method 2: Synthesis via Benzilic Acid Imidazolide

This alternative route utilizes a different activated form of benzilic acid.

Experimental Protocol:

Step 1: Preparation of 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone (Benzilic Acid Imidazolide)

-

Dissolve N,N'-carbonyldiimidazole (150 g) in dichloromethane (B109758) (1480 mL) under a nitrogen atmosphere at 15-20°C.

-

Add benzilic acid (211 g) and stir for 1 hour.

-

Filter the reaction mass and wash with dichloromethane (100 mL) to obtain the product (147 g).

Step 2: Synthesis of this compound

-

In a reaction vessel, heat a mixture of dimethylformamide (750 mL), 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride (75 g), and 4-(dimethylamino)pyridine (42.6 g) to 80°C.

-

Add the 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone in portions at 80°C.

-

Stir the mixture for an additional 3 hours at 80°C.

-

Cool the reaction to 25°C, stir, and then filter the solid.

-

Wash the solid with acetonitrile (75 mL) to yield crude this compound (135 g).[2]

Quantitative Data for Method 2:

| Parameter | Value | Reference |

| Yield of Crude this compound | 91% | [2] |

Synthesis Workflow Diagram (Method 1):

Caption: Synthesis of this compound via Method 1.

Purification of this compound

For research applications requiring high purity, a robust purification protocol is essential. Recrystallization is the most commonly employed method.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound (50 g) in methanol (B129727) (500 mL) at 20-25°C.

-

Add activated charcoal (2.5 g) and stir the suspension for 1 hour.

-

Filter the mixture through a bed of hyflo and wash the filter cake with methanol (100 mL).

-

Distill the methanol from the filtrate under vacuum.

-

Strip the residue with isopropanol (B130326) (50 mL).

-

Degas the resulting mass for 1 hour.

-

Dissolve the mass in isopropanol (250 mL) and heat to 40-50°C.

-

Maintain this temperature for 10 minutes, then cool to 0°C.

-

Hold the mixture at 0°C for 1 hour to allow for complete crystallization.

-

Filter the purified product and wash with chilled isopropanol (50 mL).

-

Dry the final product to obtain pure this compound.[2]

Quantitative Data for Purification:

| Parameter | Value | Reference |

| Yield of Pure this compound | 90% | [2] |

| HPLC Purity | 99.87% | [2] |

Purification Workflow Diagram:

Caption: Purification of this compound by Recrystallization.

Signaling Pathway of this compound

This compound functions as a non-selective muscarinic antagonist.[3] Its therapeutic and research applications stem from its ability to block the action of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the smooth muscle of the urinary bladder.[2]

Acetylcholine released from parasympathetic nerve endings normally binds to M3 receptors on detrusor smooth muscle cells. The M3 receptor is a Gq protein-coupled receptor.[4] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration triggers the contraction of the smooth muscle.

The M2 receptor, also present in the bladder, is coupled to a Gi protein. Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels can indirectly contribute to muscle contraction.

This compound competitively binds to both M2 and M3 receptors, preventing acetylcholine from binding and initiating these signaling cascades.[2] The blockade of M3 receptors is the primary mechanism for the relaxation of the detrusor muscle, leading to an increase in bladder capacity and a reduction in involuntary contractions.

Signaling Pathway Diagram:

Caption: Antagonistic action of this compound on muscarinic signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Chemical Properties and Stability of Trospium Chloride in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of trospium (B1681596) chloride in solution. The information is compiled from peer-reviewed scientific literature, and regulatory documents, and is intended to be a valuable resource for professionals in the field of drug development and research.

Chemical and Physical Properties of Trospium Chloride

This compound is a quaternary ammonium (B1175870) compound and a synthetic derivative of atropine. It functions as a muscarinic receptor antagonist, primarily used in the treatment of overactive bladder. Its chemical structure confers specific properties that are crucial for its formulation and stability.

| Property | Value | References |

| Chemical Name | 3-[(Hydroxydiphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride | [1] |

| Molecular Formula | C₂₅H₃₀ClNO₃ | [1] |

| Molecular Weight | 427.97 g/mol | [1] |

| Appearance | Colorless to slightly yellow, fine crystalline solid | [1] |

| Solubility | Very soluble in water (~1g/2mL), freely soluble in methanol, practically insoluble in methylene (B1212753) chloride. | [1][2] |

| Melting Point | 266-268°C | [1] |

| pKa | As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the typical sense. | |

| Log P (octanol/water) | -1.22 (at pH 7.4) | [1] |

Degradation Pathways and Stability in Solution

The primary degradation pathway for this compound in solution is the hydrolysis of its ester linkage. This reaction is susceptible to catalysis by both acid and base.

Hydrolytic Degradation

The ester bond in the this compound molecule is the most labile functional group in an aqueous environment. Hydrolysis results in the formation of two primary degradation products: spiroalcohol and benzilic acid.[3][4] This degradation is significantly influenced by the pH of the solution.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Several studies have investigated the stability of this compound under various stress conditions.

| Stress Condition | Reagents and Conditions | Observed Degradation | References |

| Acid Hydrolysis | 0.1 M HCl | Moderate degradation | [5] |

| 1 M and 2 M HCl for 2 hours | Degradation observed | [6] | |

| Alkaline Hydrolysis | 0.001 M NaOH | Moderate degradation | [5] |

| 0.1 M NaOH | Complete degradation | [5] | |

| 1 M and 2 M NaOH for 2 hours | Degradation observed | [6] | |

| Oxidative Degradation | 1% v/v H₂O₂ | Stable | [5] |

| 3% H₂O₂ for up to 10 hours | No significant degradation | [6] | |

| Thermal Degradation | 50°C | Moderate degradation | [5] |

| 80°C | Complete degradation | [5] | |

| 100°C for up to 6 hours | Degradation observed | [6] | |

| Photodegradation | 365 nm UV light | Stable | [5] |

| Sunlight (70,000-80,000 lux) for 48 hours | 8.8% degradation | [7] |

Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., duration of exposure, temperature).

Quantitative Stability Data

While several studies have performed forced degradation, detailed quantitative kinetic data such as degradation rate constants and half-lives at various pH and temperature conditions are not extensively available in the public domain. The thermal decomposition of solid this compound has been studied, and it was found to follow first-order kinetics.[8] However, for its stability in solution, we rely on the semi-quantitative results from forced degradation studies.

Experimental Protocols

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound in solution.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-fast liquid chromatography (UFLC) are commonly employed for this purpose.

Example RP-UFLC Method: [5]

-

Column: Enable C18G (250 mm × 4.6 mm i.d., 5 µm particle size)

-

Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: PDA at 215 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Example RP-HPLC Method: [6]

-

Column: X-Bridge C18 (150 × 4.6mm, 3.5 µm)

-

Mobile Phase: Acetonitrile: Methanol: 0.05M Potassium dihydrogen phosphate: Triethylamine (25:25:50:0.2 by volume), pH adjusted to 4.0 ± 0.1 with ortho-phosphoric acid

-

Flow Rate: 1 mL/min

-

Detection: UV at 215 nm

-

Injection Volume: 20 µL

Summary and Conclusion

This compound is a water-soluble compound that is relatively stable under oxidative and photolytic stress conditions. However, it is susceptible to degradation in aqueous solutions, primarily through ester hydrolysis. This degradation is accelerated by both acidic and alkaline conditions, as well as elevated temperatures. The development of a validated stability-indicating analytical method is therefore essential for the quality control of this compound formulations. While forced degradation studies have identified the primary degradation pathway and products, there is a lack of comprehensive public data on the degradation kinetics of this compound in solution. Further research in this area would be beneficial for optimizing formulation and storage conditions.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Stability-Indicating RP-UFLC Method for Determination of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 7. rjptonline.org [rjptonline.org]

- 8. medcraveonline.com [medcraveonline.com]

In Vitro Binding Affinity of Trospium Chloride to M1, M2, and M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of trospium (B1681596) chloride for the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. Trospium chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic antagonist used clinically for the treatment of overactive bladder.[1][2] Its pharmacological activity is mediated through competitive antagonism of acetylcholine at muscarinic receptors.[2] This document details the quantitative binding characteristics of this compound, the experimental protocols used to determine these properties, and the associated signaling pathways of the M1, M2, and M3 receptor subtypes.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for M1, M2, and M3 muscarinic receptors.[1] While it is generally considered a non-selective antagonist, subtle differences in its affinity for the different receptor subtypes have been reported. The binding affinity is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.

The available data on the specific binding affinities of this compound to human recombinant M1, M2, and M3 receptors from a single comparative study are limited. However, various studies have independently assessed its affinity for these receptors.

| Receptor Subtype | Ligand | Cell Line | pKi | Ki (nM) | Reference |

| M3 | This compound | CHO-K1 | 8.9 | 0.126 | [3] |

| Mixed (predominantly M2 & M3) | This compound | Human Bladder Detrusor | - | 3.1 | [4] |

| Mixed (predominantly M2) | This compound | Human Bladder Mucosa | - | 0.71 | [4] |

Note on Data Interpretation: The data presented above are derived from different experimental systems and methodologies, which can influence the absolute values. The pKi value from CHO-K1 cells expressing the recombinant human M3 receptor represents a more direct measure of affinity for that specific subtype. The Ki values from human bladder tissues reflect the compound's affinity in a more physiological context but represent a mixed population of muscarinic receptor subtypes.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the in vitro binding affinity of a compound like this compound to muscarinic receptors is commonly performed using a radioligand binding assay. This technique measures the displacement of a radiolabeled ligand with high affinity and specificity for the receptor by the unlabeled test compound.

General Workflow

A typical experimental workflow for a competitive radioligand binding assay is depicted below:

Detailed Methodology

2.2.1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, or M3 muscarinic receptor gene are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

2.2.2. Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Membrane preparations are incubated with a fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled competitor (this compound).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

2.2.3. Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathways

M1, M2, and M3 muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate distinct intracellular signaling cascades. As an antagonist, this compound blocks these pathways.

M1 Receptor Signaling Pathway

M1 receptors are primarily coupled to Gq/11 proteins.

M2 Receptor Signaling Pathway

M2 receptors are primarily coupled to Gi/o proteins.

M3 Receptor Signaling Pathway

Similar to M1 receptors, M3 receptors are primarily coupled to Gq/11 proteins.

Conclusion

This compound is a potent, non-selective antagonist of M1, M2, and M3 muscarinic receptors. Its high affinity for these receptors, as determined by in vitro radioligand binding assays, underlies its clinical efficacy. Understanding the specific binding characteristics and the downstream signaling pathways of these receptors is crucial for the rational design and development of novel muscarinic receptor modulators for various therapeutic applications. Further studies employing a standardized experimental approach to directly compare the binding kinetics of this compound across all five human muscarinic receptor subtypes would provide a more complete and nuanced understanding of its pharmacological profile.

References

Trospium Chloride: A Deep Dive into its Structure-Activity Relationship for Muscarinic Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospium (B1681596) chloride is a quaternary ammonium (B1175870) anticholinergic agent widely used in the management of overactive bladder (OAB). Its therapeutic efficacy stems from its potent, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which mediate bladder smooth muscle contraction. A key feature of its molecular structure is the quaternary amine, which imparts a permanent positive charge, rendering the molecule highly hydrophilic. This characteristic significantly limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergic drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of trospium chloride, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental evaluation.

Core Structure-Activity Relationship of this compound

The pharmacological profile of this compound is intrinsically linked to its chemical structure. As a derivative of atropine (B194438), it features a tropine (B42219) ester of 3-hydroxy-2,2-diphenylpropionic acid. The key structural elements contributing to its activity are:

-

Quaternary Ammonium Group: The positively charged nitrogen atom within the spirocyclic system is the most critical feature for its SAR. This permanent charge makes the molecule highly polar and hydrophilic, which is the primary reason for its low penetration into the CNS.[1][2] This significantly reduces the incidence of side effects such as drowsiness and cognitive impairment.

-

Ester Linkage and Diphenylacetic Acid Moiety: The ester group and the bulky diphenylacetic acid portion of the molecule are crucial for high-affinity binding to the orthosteric site of muscarinic receptors. These groups likely engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.

-

Tropane (B1204802) Ring System: The rigid bicyclic tropane backbone provides a specific three-dimensional conformation that is optimal for fitting into the muscarinic receptor binding site.

This compound is a non-selective antagonist, exhibiting high and roughly equal affinity for all five muscarinic receptor subtypes (M1-M5).[3] This broad-spectrum antagonism contributes to its efficacy in OAB, as both M2 and M3 subtypes are involved in bladder contraction.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for human muscarinic receptors has been determined through radioligand binding assays. The following tables summarize key quantitative data.

Table 1: Binding Affinities (pKi) of this compound for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

| Receptor Subtype | pKi (mean ± SEM) |

| M1 | 9.1 ± 0.1 |

| M2 | 9.2 ± 0.1 |

| M3 | 9.3 ± 0.1 |

| M4 | 9.0 ± 0.1 |

| M5 | 8.6 ± 0.1 |

SEM: Standard Error of the Mean

Table 2: Comparative Binding Affinities (Ki in nM) of this compound in Human Bladder Tissues

| Tissue | Ki (nM) [95% Confidence Limits] |

| Detrusor | 1.2 [0.8–1.9] |

| Mucosa | 0.4 [0.2–0.9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of this compound.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for cloned human muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the inhibition constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (hM1-hM5) by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

CHO cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-labeled competitor: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the desired muscarinic receptor subtype to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of [³H]-NMS (e.g., 0.1-0.4 nM).

-

Increasing concentrations of this compound (e.g., 12 different concentrations ranging from picomolar to micromolar).

-

For determining non-specific binding, add 1 µM atropine instead of this compound.

-

For determining total binding, add assay buffer instead of any competitor.

-

-

Incubate the plates at 20°C until equilibrium is reached (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Bladder Strip Functional Assay (Organ Bath)

This protocol describes a method to evaluate the functional antagonist activity of this compound on smooth muscle contraction in isolated bladder tissue.

Objective: To determine the potency of this compound as an antagonist of carbachol-induced contractions in isolated detrusor smooth muscle strips.

Materials:

-

Animal model (e.g., guinea pig or rat).

-

Krebs-Henseleit solution.

-

Carbachol (B1668302) (a stable acetylcholine analog).

-

This compound.

-

Organ bath apparatus with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal and excise the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit solution.

-

Carefully dissect longitudinal strips of the detrusor muscle.

-

Mount the muscle strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Apply an initial resting tension to the strips and allow them to equilibrate for at least 60 minutes, with periodic washing.

-

-

Cumulative Concentration-Response Curve to Carbachol:

-

Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the resulting muscle contraction until a maximal response is achieved.

-

Wash the tissue repeatedly to return to baseline tension.

-

-

Antagonist Incubation:

-

Incubate the tissue strips with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Second Concentration-Response Curve:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

-

-

Data Analysis (Schild Analysis):

-

Plot the log of the carbachol concentration versus the contractile response for both curves (with and without this compound).

-

Determine the EC50 value (the concentration of carbachol that produces 50% of the maximal response) for both curves.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Repeat the experiment with several different concentrations of this compound.

-

Construct a Schild plot by plotting the log (DR - 1) against the log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. For a competitive antagonist, the slope of the Schild plot should be close to 1.

-

Visualizations

Signaling Pathways of Muscarinic Receptor Antagonism by this compound

References

Quaternary Ammonium Structure and its Impact on the Blood-Brain Barrier Permeability of Trospium Chloride: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB). Its clinical utility is significantly enhanced by a molecular structure that inherently limits its passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive analysis of the relationship between the quaternary ammonium structure of trospium chloride and its low central nervous system (CNS) penetration. We delve into the physicochemical properties that govern BBB permeability, present comparative quantitative data, detail relevant experimental protocols for assessing BBB penetration, and visualize key concepts and pathways using Graphviz. This document is intended to serve as a detailed resource for researchers and professionals in drug development and pharmacology.

The Role of the Quaternary Ammonium Structure in Limiting Blood-Brain Barrier Permeability

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to cross this barrier via passive diffusion, it typically needs to be small, lipid-soluble, and uncharged at physiological pH.

This compound's chemical structure features a permanently charged quaternary ammonium cation. This structural characteristic is the primary determinant of its pharmacokinetic profile, particularly its limited ability to penetrate the CNS. The key physicochemical consequences of this quaternary ammonium group are:

-

High Hydrophilicity: The permanent positive charge makes this compound highly water-soluble (hydrophilic) and poorly lipid-soluble (lipophilic). This is a significant impediment to crossing the lipid-rich cell membranes of the BBB endothelial cells by passive diffusion.

-

Ionic Charge: At physiological pH, this compound exists as a cation. The tight junctions between the endothelial cells of the BBB restrict the passage of charged molecules.

-

Substrate for Efflux Transporters: this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. P-gp actively transports a wide range of xenobiotics, including this compound, out of the CNS and back into the systemic circulation, further limiting its brain penetration.

These factors collectively contribute to the low CNS side-effect profile of this compound compared to tertiary amine anticholinergics like oxybutynin (B1027), which are more lipophilic and can more readily cross the BBB.

Data Presentation: Comparative Analysis of BBB Permeability

The following tables summarize quantitative data from preclinical and clinical studies, comparing the BBB permeability of this compound with other anticholinergic agents.

Table 1: Physicochemical Properties of Selected Anticholinergic Agents

| Drug | Chemical Class | Molecular Weight ( g/mol ) | LogP | pKa |

| This compound | Quaternary Ammonium | 427.97 | -1.22 | N/A (permanently charged) |

| Oxybutynin | Tertiary Amine | 357.5 | 3.1 | 8.3 |

| Tolterodine | Tertiary Amine | 325.5 | 1.83 | 9.87 |

| Solifenacin | Tertiary Amine | 362.5 | 3.6 | 8.9 |

| Darifenacin | Tertiary Amine | 427.5 | 2.5 | 9.7 |

LogP (octanol-water partition coefficient) is a measure of lipophilicity. A lower LogP value indicates higher hydrophilicity.

Table 2: In Vivo Brain Penetration of this compound vs. Oxybutynin in Mice

| Compound | Dose (oral) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio | Reference |

| This compound | 1 mg/kg | ~1 | ~20 | ~0.05 | [1] |

| Oxybutynin | 1 mg/kg | ~200 | ~300 | ~0.67 | [1] |

Table 3: In Vitro Permeability and P-gp Substrate Status

| Compound | Apparent Permeability (Papp) in MDCK cells (10⁻⁶ cm/s) | P-gp Substrate | Reference |

| This compound | 0.63 | Yes | [2] |

| Oxybutynin | 21.5 - 38.2 | No | [2] |

| Tolterodine | 21.5 - 38.2 | No | [2] |

| Solifenacin | 21.5 - 38.2 | No | [2] |

| Darifenacin | 21.5 - 38.2 | Yes | [2] |

MDCK (Madin-Darby Canine Kidney) cells are a common in vitro model for assessing drug permeability.

Experimental Protocols

In Vitro Permeability Assay using MDCK-MDR1 Cells

This protocol is designed to assess the bidirectional permeability of a compound across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses the P-glycoprotein (P-gp) efflux transporter.

Materials:

-

MDCK-MDR1 cells

-

24-well Transwell® plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compound and control compounds (e.g., a known P-gp substrate like digoxin (B3395198) and a low permeability marker like lucifer yellow)

-

LC-MS/MS for compound quantification

-

Plate reader for fluorescence measurement

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 4-7 days to form a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. A TEER value above a predetermined threshold (e.g., >200 Ω·cm²) indicates a confluent monolayer.

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the cell monolayer twice with pre-warmed HBSS.

-

Add HBSS containing the test compound and lucifer yellow to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Follow the same procedure as the A-B assay, but add the test compound and lucifer yellow to the basolateral (donor) compartment and collect from the apical (receiver) compartment.

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Measure the fluorescence of lucifer yellow to assess the integrity of the monolayer during the experiment. A high flux of lucifer yellow indicates a compromised monolayer.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux, likely mediated by P-gp.

-

In Vivo Blood-Brain Barrier Permeability Assessment in P-gp Deficient (mdr1a/1b-/-) Mice

This protocol describes a method to compare the brain penetration of a test compound in wild-type mice versus mice lacking the P-gp efflux transporter.

Materials:

-

Wild-type (WT) and P-gp deficient (mdr1a/1b-/-) mice of the same genetic background (e.g., FVB).

-

Test compound (e.g., radiolabeled this compound).

-

Vehicle for drug administration (e.g., saline).

-

Anesthesia (e.g., isoflurane).

-

Surgical tools for cardiac puncture and brain extraction.

-

Liquid scintillation counter or LC-MS/MS for compound quantification.

-

Homogenizer.

Procedure:

-

Animal Dosing: Administer the test compound to both WT and P-gp deficient mice at a specified dose and route (e.g., 1 mg/kg, oral gavage or intravenous).

-

Sample Collection: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the mice.

-

Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to obtain plasma.

-

Brain Perfusion (optional but recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is pale.

-

Brain Extraction: Immediately following blood collection or perfusion, decapitate the mouse and carefully dissect the brain.

-

Sample Processing:

-

Weigh the brain tissue.

-

Homogenize the brain tissue in a suitable buffer.

-

Process the plasma and brain homogenate for analysis.

-

-

Compound Quantification:

-

Quantify the concentration of the test compound in the plasma and brain homogenate using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the brain concentration (e.g., in ng/g of tissue).

-

Calculate the plasma concentration (e.g., in ng/mL).

-

Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration.

-

Compare the Kp values between the WT and P-gp deficient mice. A significantly higher Kp in the knockout mice indicates that the compound is a substrate for P-gp at the BBB.

-

Mandatory Visualizations

Logical Relationship: Structure to Permeability

References

Trospium Chloride: An In-Depth Technical Guide to In Vivo Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent indicated for the treatment of overactive bladder. Its physicochemical properties, particularly its hydrophilicity and permanent positive charge, significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the in vivo metabolism and excretion pathways of trospium chloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core processes.

Metabolism of this compound

The metabolism of this compound is limited, with the primary pathway being the hydrolysis of its ester bond. This biotransformation is not dependent on the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions with substances metabolized by these enzymes.

The main metabolite of this compound is spiroalcohol, also known as azoniaspironortropanol. This metabolite is formed through the cleavage of the ester linkage. It has been hypothesized that further metabolism can occur through the conjugation of the resulting benzylic acid with glucuronic acid, though quantitative in vivo data for this conjugate are not extensively available.

Metabolic Pathways

The metabolic transformation of this compound is a relatively simple process dominated by ester hydrolysis.

Quantitative Metabolite Data

The available quantitative data on this compound metabolism primarily focuses on the parent drug and the spiroalcohol metabolite. Of the approximately 10% of an oral dose that is absorbed, metabolites account for about 40% of the excreted portion.[1]

Table 1: Urinary Excretion of this compound and Spiroalcohol Metabolite

| Compound | % of Administered Dose in Urine (48h) - Intravenous Administration | % of Administered Dose in Urine (48h) - Oral Administration | Reference |

| Unchanged this compound | 55% | 1.6% | [2] |

| Spiroalcohol | 4% | 0.3% | [2] |

Excretion of this compound

The elimination of this compound and its metabolites occurs via both renal and fecal routes. Due to its low oral bioavailability (<10%), a significant portion of an orally administered dose is excreted unchanged in the feces.[3] The absorbed drug is primarily cleared by the kidneys.

Excretion Pathways

The absorbed this compound is efficiently cleared from the systemic circulation, with active tubular secretion playing a major role in its renal excretion. This active process is indicated by a renal clearance rate that is approximately four times higher than the glomerular filtration rate.[3]

Quantitative Excretion Data

A human ADME study using radiolabeled [¹⁴C]-trospium chloride has provided a quantitative overview of the excretion routes.

Table 2: Recovery of Radioactivity after Oral Administration of [¹⁴C]-Trospium Chloride

| Excretion Route | % of Administered Dose Recovered | Composition | Reference |

| Feces | 85.2% | Unchanged drug and metabolites (proportions not specified) | [3] |

| Urine | 5.8% | 60% as unchanged this compound | [3] |

Experimental Protocols

Detailed, publicly available protocols for in vivo ADME studies of this compound are scarce. However, based on published research, the key methodologies employed are outlined below.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A typical human ADME study for a compound like this compound involves the administration of a single oral dose of the radiolabeled drug (e.g., with ¹⁴C) to healthy volunteers.

Key Methodological Steps:

-

Radiolabeling: Synthesis of this compound with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.

-

Dosing: Administration of a single oral dose of the radiolabeled compound to a small cohort of healthy subjects.

-

Sample Collection: Timed collection of blood, urine, and feces over a period sufficient to ensure near-complete recovery of the administered radioactivity (typically until <1% of the dose is excreted in a 24-hour period).

-

Sample Analysis:

-

Total Radioactivity Measurement: Quantification of ¹⁴C in all biological matrices using liquid scintillation counting (LSC) to determine mass balance.

-

Metabolite Profiling and Identification: Separation of the parent drug and metabolites in plasma, urine, and fecal extracts using high-performance liquid chromatography (HPLC). Detection and identification are then carried out using mass spectrometry (MS) and radiosensitive detectors.

-

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters for the parent drug and total radioactivity.

Quantification of this compound and Spiroalcohol in Urine

A specific analytical method for the simultaneous determination of this compound and its spiroalcohol metabolite in urine has been described.[2]

Methodology Overview:

-

Sample Preparation:

-

For the determination of total trospium (parent drug), an aliquot of the urine sample undergoes alkaline hydrolysis to convert this compound to its spiroalcohol.

-

For the determination of the spiroalcohol metabolite, the hydrolysis step is omitted.

-

-

Extraction: Ion-pair extraction of the spiroalcohol from the urine sample.

-

Derivatization: The extracted spiroalcohol is derivatized to enhance its detectability.

-

Chromatographic Separation: The derivatized product is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Detection: Quantification is achieved using a suitable detector, such as a fluorescence detector.

Conclusion

The in vivo metabolism of this compound is characterized by limited biotransformation, primarily through ester hydrolysis to form spiroalcohol. The drug is poorly absorbed after oral administration, leading to a high proportion of the dose being excreted unchanged in the feces. The absorbed fraction is mainly eliminated via the kidneys, with active tubular secretion being a key mechanism. The lack of significant CYP450 involvement in its metabolism reduces the likelihood of clinically relevant drug-drug interactions. Further research could provide a more detailed quantitative analysis of fecal metabolites and confirm the presence and significance of the hypothesized glucuronide conjugate.

References

Pharmacological Profile of Trospium Chloride: A Technical Guide for Researchers

An In-depth Analysis of a Quaternary Ammonium (B1175870) Muscarinic Antagonist for the Treatment of Overactive Bladder

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of trospium (B1681596) chloride, a peripherally acting muscarinic antagonist. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, receptor binding affinity, pharmacokinetic properties, and preclinical and clinical efficacy. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for its characterization, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.

Introduction

Trospium chloride is a quaternary ammonium compound with potent antimuscarinic properties.[1][2] Its distinctive chemical structure confers a high degree of hydrophilicity, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other antimuscarinic agents.[3][4] This characteristic makes it a valuable therapeutic option for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2] This guide delves into the core pharmacological attributes of this compound, providing a detailed resource for researchers in the field.

Mechanism of Action

This compound is a competitive antagonist of acetylcholine (B1216132) at all five muscarinic receptor subtypes (M1-M5).[3][5] In the bladder, the detrusor muscle is predominantly innervated by parasympathetic cholinergic nerves that release acetylcholine, which in turn stimulates M3 muscarinic receptors to induce contraction and urination. M2 receptors are also present in the bladder and, while their primary role is to inhibit adenylyl cyclase, they can also indirectly contribute to contraction by opposing beta-adrenergic relaxation. By blocking these muscarinic receptors, this compound reduces the contractile tone of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[3]

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins.

-

Gq/11-Coupled Signaling (M1, M3, M5): Upon acetylcholine binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of downstream signaling events that culminate in smooth muscle contraction.

-

Gi/o-Coupled Signaling (M2, M4): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased protein kinase A (PKA) activity. In the bladder, this pathway counteracts the smooth muscle relaxation induced by the β-adrenergic system.

Receptor Binding Affinity

This compound exhibits a broad-spectrum antagonist profile with high affinity for all five muscarinic receptor subtypes.[5] This non-selective binding profile contributes to its efficacy in the bladder, where multiple muscarinic receptor subtypes are expressed.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Other Antimuscarinic Agents

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |

| This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | [6] |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | [6] |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | [6] |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [6] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its low systemic bioavailability and limited CNS penetration.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | <10% | [7] |

| Tmax | 5-6 hours | [2] |

| Effect of Food | Significantly reduced absorption | [2] |

| Distribution | ||

| Protein Binding | 50-85% | [8] |

| CNS Penetration | Minimal | [3][4] |

| Metabolism | ||

| Primary Pathway | Ester hydrolysis | [8] |

| Cytochrome P450 | Negligible | [2] |

| Excretion | ||

| Primary Route | Renal (active tubular secretion) | [8] |

| Half-life | ~20 hours | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors expressed in a cell line.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled antagonist: Atropine (B194438) (for determining non-specific binding).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of the membrane suspension.[10]

-

Non-specific Binding: Add 25 µL of atropine (at a final concentration of 1 µM), 25 µL of [³H]-NMS, and 50 µL of the membrane suspension.[10]

-

Competitive Binding: Add 25 µL of this compound at various concentrations (typically a serial dilution), 25 µL of [³H]-NMS, and 50 µL of the membrane suspension.[10]

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism

This protocol is used to determine the pA2 value of this compound, which is a measure of its antagonist potency in a functional assay.

Materials:

-

Guinea pig ileum or bladder.

-

Muscarinic agonist: Carbachol (B1668302).

-

Antagonist: this compound.

-